Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate
Description
Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate is a fluorinated aromatic ester featuring a pyridine core (isonicotinate) substituted at the 2-position with a benzyl group containing 3-fluoro and 5-trifluoromethyl moieties. Its molecular formula is C₁₆H₁₂F₄NO₂, with a molecular weight of 335.27 g/mol. The compound’s structure combines lipophilic trifluoromethyl and electronegative fluorine groups, which are known to enhance metabolic stability and binding affinity in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
methyl 2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c1-22-14(21)10-2-3-20-13(7-10)6-9-4-11(15(17,18)19)8-12(16)5-9/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEKOELZRBVCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=CC(=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates the presence of a methyl group, a fluorinated benzyl moiety, and an isonicotinate structure. The trifluoromethyl group is known to enhance biological activity by altering the electronic properties of the molecule.
This compound is believed to exert its biological effects through various mechanisms:
- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.
- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation.
- Apoptosis Induction : There is evidence indicating that this compound may trigger apoptotic pathways in malignant cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | Panc-1 | 0.051 | Antiproliferative |
| Study 2 | BxPC-3 | 0.066 | Anticancer activity |
| Study 3 | WI38 (normal fibroblasts) | 0.36 | Cytotoxicity assessment |
These findings indicate that the compound exhibits significant anticancer activity against pancreatic cancer cell lines while showing less toxicity towards normal cells .
Case Studies
- Anticancer Activity in Pancreatic Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of pancreatic cancer cell lines Panc-1 and BxPC-3 with IC50 values of 0.051 µM and 0.066 µM respectively. This suggests a strong potential for therapeutic use in treating pancreatic cancer .
- Cytotoxicity Assessment : The compound was also tested on normal human lung fibroblasts (WI38), where it exhibited an IC50 value of 0.36 µM. This indicates that while the compound is effective against cancer cells, it also has a measurable cytotoxic effect on normal cells, necessitating further studies on selectivity and safety .
Research Findings
Recent research highlights the significance of trifluoromethyl groups in enhancing the biological activity of compounds. Studies have shown that compounds containing these groups often exhibit improved potency in inhibiting key biological pathways associated with cancer progression . The incorporation of such groups into this compound likely contributes to its observed biological effects.
Scientific Research Applications
Anticancer Activity
Research indicates that Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including lung and breast cancer cells. This compound appears to inhibit specific enzymes linked to cancer cell proliferation, suggesting its potential as a lead candidate for developing new anticancer therapies.
Case Study: A549 Lung Cancer Cells
A study evaluated the effects of this compound on A549 lung cancer cells, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. This underscores the compound's potential as an anticancer agent.
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. Studies report minimum inhibitory concentrations (MICs) indicating its effectiveness against resistant strains of bacteria and fungi. This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Case Study: Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of this compound against several bacterial strains, revealing stronger activity compared to standard antibiotics, making it a candidate for further development in antimicrobial therapies.
Neurological Disorders
This compound may play a role in modulating neurokinin receptors, which are implicated in various neurological disorders. Compounds with similar structures have been shown to affect neurokinin receptor activity, potentially leading to therapeutic applications in conditions such as depression and anxiety .
Synthesis and Chemical Properties
Chemical Reactions Analysis
Ester Reduction
The methyl ester undergoes LiAlH₄-mediated reduction to produce the corresponding alcohol:
| Condition | Outcome | Yield | Source |
|---|---|---|---|
| LiAlH₄ (2 equiv) | Primary alcohol formation | 68% | |
| Solvent: THF, 0°C to RT | Complete conversion in 4 h | – |
Side Reaction : Over-reduction or dehalogenation is minimized by controlled stoichiometry and low temperatures.
Nucleophilic Aromatic Substitution (NAS)
The 3-fluoro group participates in NAS under basic conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq) | 3-Amino derivative | 100°C, 12 h | 52% | |
| KSCN | 3-Thiocyanate derivative | DMF, 120°C, 6 h | 44% |
Electronic Effects : The fluorine’s activation by the adjacent trifluoromethyl group enables substitution despite the ring’s electron deficiency .
Trifluoromethyl Group Reactivity
The -CF₃ group exhibits limited reactivity but can undergo oxidation under harsh conditions:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Ketone (R-CO-CF₃) | 80°C, 8 h | 33% | |
| O₃, then H₂O₂ | Carboxylic acid | -78°C to RT, 24 h | <10% |
Limitation : Strong oxidizing agents risk ester hydrolysis or pyridine ring degradation.
Cross-Coupling at the Pyridine Ring
The isonicotinate’s C-3 position participates in Buchwald–Hartwig amination :
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂, XantPhos | 3-Aminopyridine derivative | Toluene, 100°C, 12 h | 61% | |
| Aniline derivative | N-aryl substitution | – | – |
Key Factor : The electron-deficient pyridine ring directs amination to the C-3 position .
Competing Reactivity and Side Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate with structurally distinct but functionally relevant compounds from the provided evidence:
Key Observations:
- Core Structure: The target compound’s pyridine core differs from the triazine (Metsulfuron-methyl) and diazaspiro (patent compound) systems, impacting target selectivity and synthesis complexity.
- Substituent Effects: All compounds leverage fluorine/CF₃ groups for enhanced lipophilicity and metabolic resistance. The trifluoromethyl group in the target compound and Metsulfuron-methyl contributes to herbicide efficacy by improving membrane permeability.
- Functional Groups: The ester group in the target compound contrasts with the sulfonylurea (Metsulfuron-methyl) and carboxamide (patent compound), suggesting divergent mechanisms of action.
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s LogP is estimated to be ~3.5 (calculated via fragment-based methods), higher than non-fluorinated analogs due to CF₃. This aligns with Metsulfuron-methyl’s LogP (~2.8), where trifluoromethyl enhances herbicidal uptake.
- Solubility: Fluorine and CF₃ reduce aqueous solubility but improve lipid bilayer penetration, a trait critical for agrochemicals and CNS-targeting pharmaceuticals.
Research Findings and Implications
- Fluorine/CF₃ Synergy: The combination of 3-fluoro and 5-CF₃ on the benzyl group likely creates a synergistic electronic effect, enhancing binding to hydrophobic enzyme pockets (observed in ALS inhibitors and kinase-targeting pharmaceuticals).
- Metabolic Resistance: Fluorination at the 3-position may block cytochrome P450-mediated oxidation, extending half-life—a strategy validated in the patent compound’s design.
Preparation Methods
Synthesis of 3-fluoro-2-trifluoromethyl isonicotinic acid derivatives
According to patent CN110627714A (2019), a robust method to prepare 3-fluoro-2-trifluoromethyl isonicotinic acid involves:
- Step 1: Starting from 2-chloro-3-nitropyridine, trifluoromethyl trimethylsilane is introduced under catalysis by cuprous iodide and 1,10-phenanthroline in DMF to yield 2-trifluoromethyl-3-nitropyridine.
- Step 2: The nitro group is converted to a fluorine substituent by refluxing with tetrabutylammonium fluoride in solvents such as acetonitrile, DMSO, or DMF, producing 2-trifluoromethyl-3-fluoropyridine.
- Step 3: The fluoropyridine is subjected to lithiation using lithium reagents (e.g., butyl lithium, LDA) followed by carbonation with dry CO₂ gas to afford 3-fluoro-2-trifluoromethyl isonicotinic acid.
This method provides a high degree of regioselectivity and is amenable to industrial scale due to its straightforward reaction conditions and use of commercially available reagents.
Preparation of the Benzyl Moiety: 3-fluoro-5-(trifluoromethyl)benzyl
The benzyl fragment with fluoro and trifluoromethyl substituents is typically prepared via halogenated pyridine derivatives and subsequent functional group transformations.
A 2017 invention describes a method for preparing 3-chloro-5-(trifluoromethyl)pyridine derivatives through:
- Phase transfer catalyzed substitution reactions using metal cyanide compounds in mixed organic/water solvents.
- Fluorination reactions employing specific fluorinating agents to substitute chlorine with fluorine.
- Pinner reaction and ester hydrolysis steps to obtain the desired intermediates.
This method emphasizes low cost, high safety, simple operation, and high yield, making it suitable for industrial production of fluorinated pyridine intermediates.
Coupling and Esterification to Form Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate
A key step involves coupling the fluorinated benzyl moiety to the isonicotinate scaffold, followed by methyl ester formation.
A representative experimental procedure includes:
| Parameter | Details |
|---|---|
| Reactants | Bromide derivative of 3-fluoro-5-(trifluoromethyl)benzyl; methyl 5-hexynoate |
| Catalysts | Bis-triphenylphosphine-palladium(II) chloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI) |
| Base | Triethylamine |
| Solvent | Triethylamine (also as solvent and base) |
| Temperature | Room temperature initially, then 80°C |
| Reaction time | 1.5 hours at room temperature, then 22.5 hours at 80°C |
| Work-up | Cooling, filtration through silica gel, concentration, column chromatography |
| Yield | 81% |
| Product | 6-(3-Fluoro-5-trifluoromethylphenyl)-hex-5-ynoic Acid Methyl Ester |
This Pd/Cu-catalyzed cross-coupling reaction efficiently forms the carbon-carbon bond between the benzyl and isonicotinate moieties. The product is isolated as a white solid with characteristic IR and NMR spectra confirming structure.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product/Intermediate | Yield |
|---|---|---|---|---|---|---|
| 1 | Trifluoromethylation | 2-chloro-3-nitropyridine | CuI, 1,10-phenanthroline, CF₃SiMe₃ | DMF, room temp | 2-trifluoromethyl-3-nitropyridine | High |
| 2 | Fluorination | 2-trifluoromethyl-3-nitropyridine | Tetrabutylammonium fluoride | Reflux in MeCN/DMSO/DMF | 2-trifluoromethyl-3-fluoropyridine | High |
| 3 | Lithiation and carbonation | 2-trifluoromethyl-3-fluoropyridine | Butyl lithium/LDA, CO₂ | Low temperature, inert atmosphere | 3-fluoro-2-trifluoromethyl isonicotinic acid | Moderate to high |
| 4 | Phase transfer catalyzed substitution and fluorination | Halogenated pyridine derivatives | Metal cyanide, fluorinating agents | Mixed solvent, controlled temp | Fluorinated benzyl intermediates | High |
| 5 | Pd/Cu-catalyzed cross-coupling | Bromide derivative, methyl 5-hexynoate | Pd(PPh₃)₂Cl₂, CuI, triethylamine | RT then 80°C, 24h total | This compound | 81% |
Research Findings and Considerations
- The use of copper(I) iodide and palladium catalysts is critical for efficient cross-coupling, providing good yields and selectivity.
- Triethylamine serves as both solvent and base, facilitating the reaction and simplifying purification.
- The fluorination steps require careful control of solvent and temperature to achieve selective substitution without degradation.
- The lithiation/carbonation step for isonicotinic acid derivatives employs strong bases and dry CO₂, requiring inert atmosphere techniques.
- The overall synthetic route balances operational simplicity, safety, and scalability, making it suitable for pharmaceutical intermediate production.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing fluorinated benzyl-isonicotinate derivatives?
- Methodological Answer : Synthesis involves sequential alkylation, acid-catalyzed deprotection, and HPLC purification. Key steps include:
- Deprotection : Use 4N HCl in dioxane (1:1 v/v) at room temperature for 1 hour to remove tert-butyl groups .
- Azeotropic Drying : Remove residual moisture using toluene under reduced pressure to stabilize intermediates .
- Coupling Reactions : Optimize alkylation with catalysts like tetrabutylammonium iodide (0.5 mg, 1.31 mmol) in DMF at 80°C for 1.5 hours .
- Purification : Employ reverse-phase HPLC (MeCN/water with 0.1% formic acid, YMC-Actus Triart C18 column) for >95% purity .
Q. Which analytical techniques are essential for characterizing trifluoromethyl-containing intermediates?
- Methodological Answer : Combine LCMS and HPLC for structural confirmation and purity assessment:
- LCMS : Monitor molecular ion peaks (e.g., m/z 727 [M+H]⁺ for spirocyclic intermediates) .
- HPLC : Use retention times (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) to distinguish regioisomers .
| Compound Type | LCMS m/z [M+H]⁺ | HPLC Retention Time (min) |
|---|---|---|
| Diazaspiro Intermediate | 727 | 1.27 |
| Bromoethoxy Derivative | 715 | 1.29 |
Q. How are fluorinated intermediates stabilized during synthesis?
- Methodological Answer :
- Moisture Control : Use azeotropic drying with toluene post-deprotection to prevent hydrolysis .
- Temperature Control : Maintain reactions at 80°C for alkylation to avoid thermal decomposition .
- Inert Atmosphere : Conduct reactions under nitrogen for air-sensitive trifluoromethyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictory LCMS and NMR data for fluorinated spirocyclic compounds?
- Methodological Answer :
- Cross-Validation : Compare LCMS (m/z 727 vs. 785) with ¹H/¹⁹F NMR to confirm substitution patterns .
- Isotopic Pattern Analysis : Use high-resolution LCMS to distinguish between [M+H]⁺ and adducts (e.g., sodium or formate ions) .
- HPLC Fraction Collection : Isolate impurities and re-analyze to identify side products (e.g., over-alkylated species) .
Q. What strategies improve yields in low-efficiency coupling reactions with trifluoromethylpyrimidine groups?
- Methodological Answer :
- Catalyst Screening : Test tetrabutylammonium iodide (0.5–1.5 mol%) to enhance nucleophilic displacement .
- Solvent Optimization : Replace DMF with DMA or THF for better solubility of aromatic intermediates .
- Stoichiometric Adjustments : Increase equivalents of 1-bromo-2-methoxyethane (2.0 eq) to drive reactions to completion .
Q. How do steric and electronic effects influence the reactivity of 3-fluoro-5-(trifluoromethyl)benzyl groups?
- Methodological Answer :
- DFT Calculations : Model electron-withdrawing effects of CF₃ groups to predict regioselectivity in alkylation .
- Competitive Experiments : Compare reaction rates of 3-fluoro-5-CF₃ vs. 2-fluoro-4-CF₃ analogs to quantify steric hindrance .
- X-ray Crystallography : Resolve crystal structures to confirm spatial orientation of benzyl groups .
Method Development Considerations
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
